molecular formula C26H24ClN6O7P B13767367 3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester CAS No. 69434-23-7

3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester

Cat. No.: B13767367
CAS No.: 69434-23-7
M. Wt: 598.9 g/mol
InChI Key: NWCUSZKCOKMJIF-SDHLMFEHSA-N
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Description

3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an adenylic acid backbone modified with benzoyl and deoxy groups, and esterified with 2-chlorophenyl and 2-cyanoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester typically involves multiple steps. The process begins with the preparation of the adenylic acid derivative, followed by benzoylation and deoxygenation. The final step involves esterification with 2-chlorophenyl and 2-cyanoethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl ester
  • 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-cyanoethyl ester

Uniqueness

3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its combined esterification with both 2-chlorophenyl and 2-cyanoethyl groups. This dual modification imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

69434-23-7

Molecular Formula

C26H24ClN6O7P

Molecular Weight

598.9 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate

InChI

InChI=1S/C26H24ClN6O7P/c27-18-9-4-5-10-19(18)39-41(36,37-12-6-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-7-2-1-3-8-17/h1-5,7-10,15-16,20-22,34H,6,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1

InChI Key

NWCUSZKCOKMJIF-SDHLMFEHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl

Origin of Product

United States

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